3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine-2,5-dione derivatives and fluorophenyl-substituted molecules. Examples include:
- 3-chloro-1-aryl pyrrolidine-2,5-diones
- 4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl derivatives
Uniqueness
What sets 3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21FN2O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H21FN2O3/c1-28-19-8-6-18(7-9-19)25-21(26)14-20(22(25)27)24-12-10-16(11-13-24)15-2-4-17(23)5-3-15/h2-10,20H,11-14H2,1H3 |
InChI Key |
ZRSBVUPTWSJGSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(=CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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